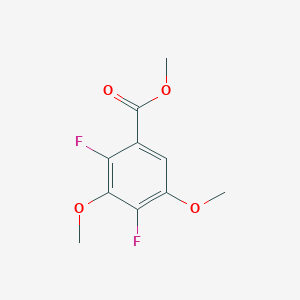
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine is a complex organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring attached to a pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyridine derivative, followed by the introduction of the imidazole and pyrrolidine rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation can introduce carbonyl or hydroxyl groups.
科学的研究の応用
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)pyridine: A related compound with similar structural features but lacking the bromine and imidazole groups.
2-Bromo-5-(1H-imidazol-4-yl)pyridine: Similar to the target compound but without the pyrrolidine ring.
Uniqueness
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine is unique due to the combination of its bromine, pyrrolidine, and imidazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H13BrN4 |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
2-bromo-5-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C12H13BrN4/c13-11-4-3-8(6-15-11)10-7-16-12(17-10)9-2-1-5-14-9/h3-4,6-7,9,14H,1-2,5H2,(H,16,17)/t9-/m0/s1 |
InChIキー |
NRGAILKKHJJXSH-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CN=C(C=C3)Br |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CN=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
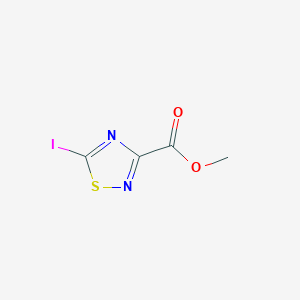
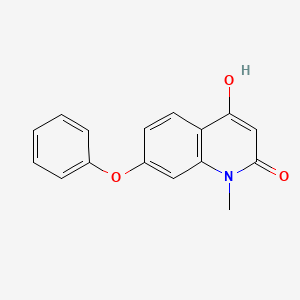
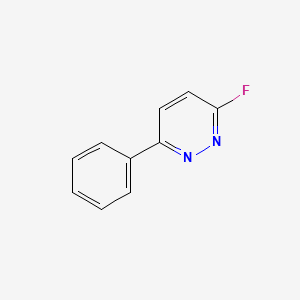

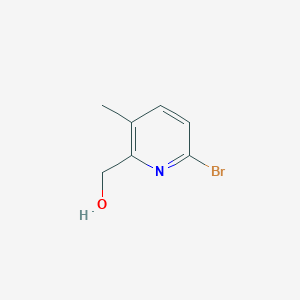

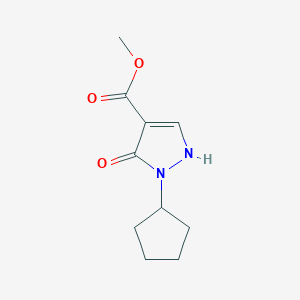
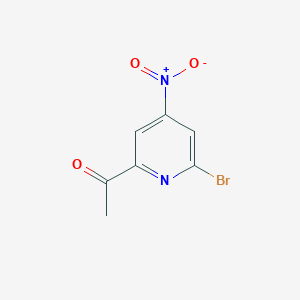
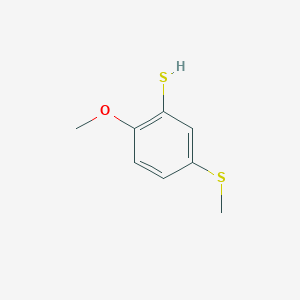
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
